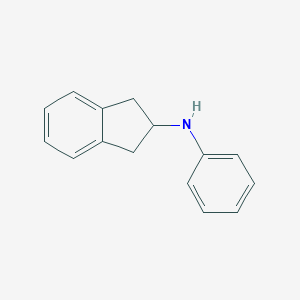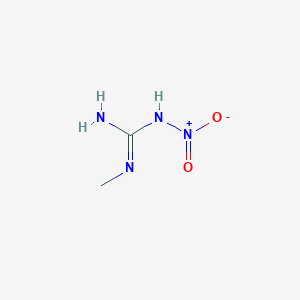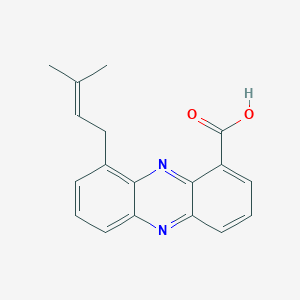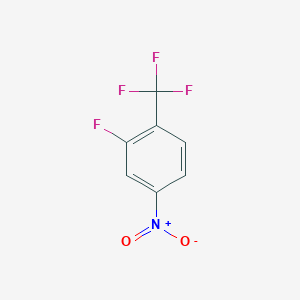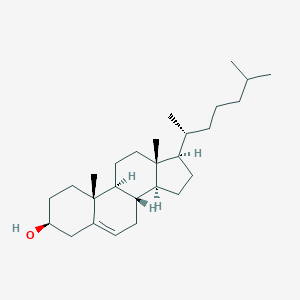![molecular formula C29H60NO6P B058285 [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 113201-37-9](/img/structure/B58285.png)
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SRI-62-834 ist ein cyclisches Etheranalogon des Antitumormittels ET-18-OCH3. Es wurde auf seine potenziellen Antitumoreigenschaften untersucht und zeigte eine gute Zytotoxizität in vitro gegenüber verschiedenen Tumorzelllinien . Die Verbindung ist bekannt dafür, den plättchenabhängigen Wachstumsfaktor und den Plättchenaktivierungsfaktor auf Rezeptorniveau zu hemmen .
Vorbereitungsmethoden
SRI-62-834 wird synthetisiert, indem das Sauerstoffatom am Kohlenstoffatom 2 in einen fünfgliedrigen Heterocyclus eingebaut wird . Die spezifischen Synthesewege und Reaktionsbedingungen für diese Verbindung sind in der verfügbaren Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung als Antitumormittel hergestellt und bewertet wurde .
Chemische Reaktionsanalyse
SRI-62-834 durchläuft verschiedene chemische Reaktionen, darunter Wechselwirkungen mit Rezeptoren des plättchenabhängigen Wachstumsfaktors und des Plättchenaktivierungsfaktors . Es wurde gezeigt, dass die Verbindung eine rasche, dosisabhängige Zunahme der Membranpermeabilität bewirkt, zunächst in Richtung des nach außen gerichteten Abflusses der vorbeladenen Fluorescein-Sonde und dann in Richtung des Einströmens des extrazellulären Propidiums . Dies deutet darauf hin, dass SRI-62-834 an membranschädigenden Reaktionen beteiligt sein könnte.
Analyse Chemischer Reaktionen
SRI-62-834 undergoes various chemical reactions, including interactions with platelet-derived growth factor and platelet-activating factor receptors . The compound has been shown to cause a rapid, dose-dependent increase in membrane permeability, initially towards outward efflux of preloaded fluorescein probe and then towards influx of extracellular propidium . This suggests that SRI-62-834 may be involved in membrane-damaging reactions.
Wissenschaftliche Forschungsanwendungen
SRI-62-834 wurde ausgiebig auf seine Antitumoreigenschaften untersucht. Es zeigte eine gute Zytotoxizität in vitro gegenüber einer Vielzahl von Tumorzelllinien und war im Maus-Meth-A-Sarkommodell wirksam . Die Verbindung wurde auch auf ihre potenzielle Verwendung bei der Behandlung chronisch-rezidivierender experimenteller allergischer Enzephalomyelitis bei Ratten untersucht . Darüber hinaus wurde SRI-62-834 auf seine Auswirkungen auf die Zellmembranpermeabilität, den intrazellulären pH-Wert und die Zellgröße/Struktur in verschiedenen Krebszelllinien untersucht .
Wirkmechanismus
Der Wirkungsmechanismus von SRI-62-834 beinhaltet seine Wechselwirkung mit Rezeptoren des plättchenabhängigen Wachstumsfaktors und des Plättchenaktivierungsfaktors . Die Verbindung bewirkt einen raschen Anstieg der Membranpermeabilität, der mit ihren Auswirkungen auf die Protein-Kinase-C-abhängige intrazelluläre Kalzium-Signalgebung zusammenhängen könnte . Die genauen molekularen Ziele und Pfade, die an seiner Antitumoraktivität beteiligt sind, werden noch untersucht.
Vergleich Mit ähnlichen Verbindungen
SRI-62-834 ist strukturell mit anderen Antitumor-Etherlipiden wie Hexadecylphosphocholin und ET-18-OCH3 verwandt . Diese Verbindungen zeigten unterschiedliche Grade der Zytotoxizität und kalziummobilisierenden Wirkungen in verschiedenen Zelllinien . Es wurde festgestellt, dass SRI-62-834 in bestimmten Zelllinien zytotoxischer ist als verwandte Verbindungen, was es zu einem einzigartigen Kandidaten für weitere Forschung macht .
Ähnliche Verbindungen:- Hexadecylphosphocholin
- ET-18-OCH3
- Plättchenaktivierungsfaktor-Analoga
Eigenschaften
CAS-Nummer |
113201-37-9 |
|---|---|
Molekularformel |
C29H60NO6P |
Molekulargewicht |
549.8 g/mol |
IUPAC-Name |
[2-(octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-33-27-29(22-21-25-34-29)28-36-37(31,32)35-26-23-30(2,3)4/h5-28H2,1-4H3 |
InChI-Schlüssel |
OEWZGBLJCYAMEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
(tetrahydro-2-(octadecycloxy)methylfuran-2-yl)methoxyphosphocholine 2-((hydroxy-((2-((octadecyloxy)methyl)tetrahydrofuran-2-yl)methoxy)phosphinyl)oxy)-N,N,N-trimethylethylaminium hydroxide inner salt CRC 86-05 MLS 266-337 MLS-266-337 NSC 614383 SDZ 266336, (S isomer) SDZ 266337, (R isomer) SRI 62-834 SRI 62834 SRI-62-834 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



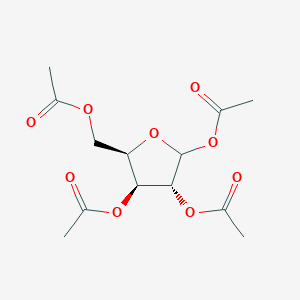

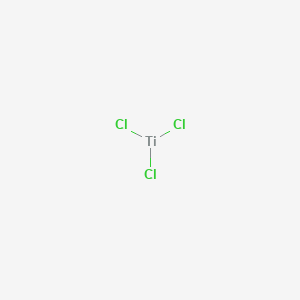


![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
